molecular formula C11H11N3O2 B125665 Ethyl 4-(1,2,4-triazol-1-YL)benzoate CAS No. 143426-48-6

Ethyl 4-(1,2,4-triazol-1-YL)benzoate

Cat. No.: B125665
CAS No.: 143426-48-6
M. Wt: 217.22 g/mol
InChI Key: KDJUAOCGUGUBIN-UHFFFAOYSA-N
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Description

Ethyl 4-(1,2,4-triazol-1-yl)benzoate is a chemical compound with the molecular formula C₁₁H₁₁N₃O₂. It is characterized by the presence of a triazole ring attached to a benzoate ester. This compound is known for its applications in various fields, including medicinal chemistry and materials science .

Biochemical Analysis

Biochemical Properties

Ethyl 4-(1,2,4-triazol-1-YL)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with β-tubulin via hydrogen bonding, which can affect the stability and dynamics of microtubules . Additionally, this compound can inhibit certain enzymes, thereby modulating biochemical pathways and cellular processes .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells, such as MCF-7 and HCT-116, by affecting the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form hydrogen bonds with specific amino acids in enzymes, thereby inhibiting their activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the alteration of cellular pathways and processes, contributing to its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under room temperature conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, this compound can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . This compound can be transported across cell membranes via active transport mechanisms, ensuring its effective distribution within target tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it influences mitochondrial function and energy production . Its subcellular localization is crucial for its role in modulating cellular processes and biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(1,2,4-triazol-1-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzoic acid with sodium azide to form 4-azidobenzoic acid. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ethyl propiolate to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,2,4-triazol-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(1,2,4-triazol-1-yl)benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 4-(1,2,4-triazol-1-yl)benzoate can be compared with other triazole-containing compounds:

These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its ester functionality, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 4-(1,2,4-triazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-8-12-7-13-14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJUAOCGUGUBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627082
Record name Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143426-48-6
Record name Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143426-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 4-fluorobenzoate (8.4 g), 1,2,4-triazole (4.14 g) and potassium carbonate (20.7 g) in DMF (30 ml) was stirred at 100° C. for 3 hours and concentrated. To the residue was added dichloromethane, and the mixture was washed with water, dried and concentrated. The residue was purified with silica gel column chromatography (dichloromethane:methanol=50:1→20:1) to give a colorless solid of ethyl 4-(1,2,4-triazol-1-yl)benzoate (4.0 g) and ethyl 4-(1,2,4- triazol-4- yl)benzoate (369 mg).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1,2,4-Triazole (0.82 g, 0.01 mol), ethyl 4-fluorobenzoate (2 g, 0.01 mol) and anhydrous potassium carbonate (1.43 g, 0.01 mol) was dissolved in DMSO (30 ml) and heated to 90° C. for 18 h. The solution was poured into water (50 ml), extracted with ethyl acetate (50 ml), dried (sodium sulphate), filtered and evaporated to dryness under reduced pressure. The white solid was purified by flash column chromatography (silica, diethyl ether) to afford a white solid (1.59 g, 73%).
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
73%

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